molecular formula C11H9N3OS B186320 7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 55023-35-3

7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B186320
CAS RN: 55023-35-3
M. Wt: 231.28 g/mol
InChI Key: YDGPIBYHPQKXIU-UHFFFAOYSA-N
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Description

“7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C18H15N3O2S . It has an average mass of 337.396 Da and a monoisotopic mass of 337.088501 Da .


Molecular Structure Analysis

The molecular structure of this compound includes 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . It has a molar refractivity of 94.2±0.3 cm3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its boiling point, vapour pressure, and enthalpy of vaporization are not specified in the search results . The compound has a polar surface area of 91 Å2 and a molar volume of 246.2±3.0 cm3 .

Scientific Research Applications

Synthesis and Derivatives

  • 7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has been synthesized and used to create various derivatives. These derivatives have been obtained through different treatments and condensations with amines and chlorocarbonyl compounds, leading to a range of structurally diverse compounds (Ho, 2001).

Antimicrobial Activity

Antimycobacterial Evaluation and Docking Studies

  • Synthesized derivatives have been evaluated for their antibacterial activity, particularly against strains of Mycobacterium tuberculosis. Molecular docking studies have been used to validate the potential of these compounds as antimycobacterial agents (Malothu et al., 2018).

Novel Synthesis Routes

  • Innovative methods for synthesizing tetracyclic fused tetrazines and thiadiazines using this compound have been explored. These synthesis routes have potential applications in creating novel heterocyclic compounds with varied biological activities (Abbas et al., 2006).

Antibacterial Properties

  • Recent studies have synthesized new pyridothienopyrimidine derivatives incorporating five-membered heterocyclic rings. These compounds have been screened for their antibacterial activities, showing promising results that warrant further investigation into their biological applications (Zayda, Abdel-Rahman, El-Essawy, 2020).

Potential as Kinase Inhibitors

  • Derivatives of this compound have been explored as inhibitors of kinases like CLK1 and DYRK1A, which are important in cellular signaling pathways. This research could lead to the development of new therapeutic agents targeting these kinases (Guillon et al., 2013).

Phosphodiesterase Type 4 Inhibitors

  • Research has been conducted on pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors, a target for treating asthma and chronic obstructive pulmonary disease. This work highlights the therapeutic potential of these compounds in respiratory diseases (Taltavull et al., 2010).

properties

IUPAC Name

11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c1-5-3-6(2)14-11-7(5)8-9(16-11)10(15)13-4-12-8/h3-4H,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGPIBYHPQKXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)NC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353155
Record name 7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

CAS RN

55023-35-3
Record name 7,9-Dimethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55023-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

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